Bienvenue dans la boutique en ligne BenchChem!

Fmoc-O-phospho-L-serine

Phosphopeptide synthesis Fmoc SPPS Phosphoserine building blocks

Choose Fmoc-O-phospho-L-serine for SPPS workflows requiring native phosphorylation without post-synthetic deprotection—unlike monobenzyl-protected Fmoc-Ser(PO(OBzl)OH)-OH (CAS 158171-14-3), its free phosphate group ensures single-step global TFA cleavage. Ideal for short phosphopeptides (≤15 residues), bacterial phosphocholination studies, and therapeutic protein modifications where phosphate integrity is essential. High purity (≥98%) ensures robust coupling and yield. Order bulk quantities for streamlined synthesis.

Molecular Formula C18H18NO8P
Molecular Weight 407.3 g/mol
CAS No. 158171-15-4
Cat. No. B557270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-O-phospho-L-serine
CAS158171-15-4
Molecular FormulaC18H18NO8P
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COP(=O)(O)O)C(=O)O
InChIInChI=1S/C18H18NO8P/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H2,23,24,25)/t16-/m0/s1
InChIKeyLGDJNCRIHRFKML-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-O-phospho-L-serine (CAS 158171-15-4): Procurement-Grade Phosphoserine Building Block for Fmoc SPPS Phosphopeptide Synthesis


Fmoc-O-phospho-L-serine (CAS 158171-15-4), also designated Fmoc-Ser(PO₃H₂)-OH or Fmoc-L-Ser(H₂PO₃)-OH, is a protected amino acid derivative with molecular formula C₁₈H₁₈NO₈P and molecular weight 407.32 g/mol . It features an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino function and a free phosphoric acid moiety on the serine side chain hydroxyl, enabling direct incorporation of phosphoserine residues without requiring post-synthetic deprotection of phosphate protecting groups . The compound is employed exclusively as a building block in solid-phase peptide synthesis (SPPS) using the Fmoc strategy, where it reacts with resin-bound amino acids to form phosphopeptides .

Why Fmoc-O-phospho-L-serine (CAS 158171-15-4) Cannot Be Interchanged with Benzyl-Protected Phosphoserine Derivatives in Peptide Synthesis


Substituting Fmoc-O-phospho-L-serine for its monobenzyl-protected counterpart Fmoc-Ser(PO(OBzl)OH)-OH (CAS 158171-14-3) is not a neutral decision in SPPS protocols. While both reagents introduce phosphoserine residues into peptides, the presence or absence of the benzyl protecting group on the phosphate moiety fundamentally alters the synthesis outcome. Fmoc-O-phospho-L-serine carries an unprotected, negatively charged phosphate group, whereas the monobenzyl derivative features a benzyl ester that shields the phosphate during chain assembly [1]. This structural distinction directly impacts coupling efficiency, product purity, and overall synthetic yield [2]. Furthermore, the free phosphate group in Fmoc-O-phospho-L-serine introduces steric hindrance and potential side reactions that are absent when using the protected derivative .

Quantitative Performance Evidence for Fmoc-O-phospho-L-serine (CAS 158171-15-4) vs. Benzyl-Protected Comparator in Fmoc SPPS


Comparative Yield and Purity Assessment: Fmoc-O-phospho-L-serine vs. Fmoc-Ser(PO(OBzl)OH)-OH in Solid-Phase Phosphopeptide Synthesis

A direct comparative study examined both Fmoc-O-phospho-L-serine (with free phosphoric moiety) and its monobenzyl phosphate derivative Fmoc-Ser(PO(OBzl)OH)-OH as starting materials for phosphopeptide synthesis via Fmoc-mode solid-phase methods. The monobenzyl derivative yielded demonstrably superior results in both yield and purity of the final phosphopeptide product compared to the free phosphoric moiety version [1].

Phosphopeptide synthesis Fmoc SPPS Phosphoserine building blocks

Storage and Handling Requirements: Cold Chain Necessity for Fmoc-O-phospho-L-serine (CAS 158171-15-4)

Fmoc-O-phospho-L-serine requires stringent cold storage conditions, with supplier specifications mandating storage at ≤ -4 °C or in a freezer to maintain compound integrity . This contrasts with the benzyl-protected analog Fmoc-Ser(PO(OBzl)OH)-OH, which is stable at ambient temperature (15-25 °C) .

Peptide synthesis reagents Storage stability Fmoc amino acids

Base Lability and Steric Constraints: Limitations of Unprotected Phosphoserine in Sequential Coupling

Alternative approaches using protected phosphate groups for sequential coupling are preferred due to inherent limitations of the unprotected phosphate moiety. The phosphate group in Fmoc-O-phospho-L-serine exhibits lability to the basic conditions used for iterative Fmoc deprotection (typically piperidine), and the free charged group introduces steric hindrance that compromises subsequent coupling reactions [1]. In contrast, the monoprotected phosphoserine residue, once incorporated, remains stable to piperidine treatment .

Phosphopeptide SPPS Coupling efficiency Phosphate protection

Direct TFA Cleavage Compatibility: Simultaneous Global Deprotection with Fmoc-O-phospho-L-serine (CAS 158171-15-4)

Fmoc-O-phospho-L-serine requires no separate phosphate deprotection step; the addition of an acid such as trifluoroacetic acid (TFA) simultaneously removes the Fmoc protecting group, releases the peptide from the resin, and liberates the free phosphate group . This single-step global deprotection contrasts with benzyl-protected derivatives, which require an additional hydrogenolytic cleavage step or extended TFA treatment to remove the benzyl group [1].

Phosphopeptide cleavage TFA deprotection Resin cleavage

Commercial Purity Specifications: ≥98% Assay Grade for Fmoc-O-phospho-L-serine (CAS 158171-15-4)

Commercially available Fmoc-O-phospho-L-serine is supplied with purity specifications of ≥ 98% as determined by HPLC assay . The compound appears as a white solid with optical rotation [α]ᴅ²⁰ = 4.5 ± 1° (c=1 in DMF) . The benzyl-protected comparator Fmoc-Ser(PO(OBzl)OH)-OH is typically offered at ≥ 95% purity (HPLC area%) with optical rotation α²⁵/ᴅ = +9.5 to +12.5° (c=1 in DMF) .

Fmoc amino acid purity Phosphopeptide building blocks SPPS reagents

Defined Application Scenarios for Fmoc-O-phospho-L-serine (CAS 158171-15-4) in Phosphopeptide Research and Development


Synthesis of Short Phosphoserine-Containing Peptides for Phosphorylation-Dependent Binding Studies

Fmoc-O-phospho-L-serine is employed in the solid-phase synthesis of phosphopeptides for studying protein phosphorylation and signal transduction pathways . The single-step TFA global deprotection makes this reagent suitable for preparing shorter phosphoserine-containing peptides (typically ≤15 residues) where iterative coupling efficiency after phosphoserine incorporation is not required [1]. Researchers investigating phosphorylation-dependent protein interactions, such as binding assays with 14-3-3 proteins or other phosphoserine-recognition domains, may utilize peptides synthesized with this building block.

Preparation of Phosphocholinated Serine Peptides for Bacterial Pathogenesis Research

Fmoc-O-phospho-L-serine serves as a precursor for synthesizing phosphocholinated peptides relevant to bacterial pathogenesis studies. The free phosphate moiety can be further functionalized, and the building block is compatible with standard Fmoc solid-phase peptide synthesis protocols used to generate peptides containing post-translational modifications . This application is particularly relevant for laboratories investigating phosphocholination, a novel post-translational modification important for bacterial virulence mechanisms.

Development of Non-Hydrolyzable Phosphoserine Peptide Mimetics

Fmoc-O-phospho-L-serine can be utilized in synthetic routes toward hydrolysis-stable phosphoserine mimics. Research has demonstrated that phosphono-amino acid derivatives containing difluoromethylene units instead of the phosphoester oxygen can be incorporated into peptides via standard Fmoc SPPS and subsequently converted to non-hydrolyzable phosphopeptides by UV irradiation . These hydrolysis-stable mimics offer advantages in biological assays where endogenous phosphatase activity would otherwise degrade native phosphoserine residues.

Synthesis of Modified Proteins for Therapeutic Applications Requiring Enhanced Stability

In biotechnology applications, Fmoc-O-phospho-L-serine is applied in the production of modified proteins for therapeutic use, providing documented advantages in stability and activity compared to non-phosphorylated counterparts . This includes the preparation of phosphorylated protein domains and peptide therapeutics where the phosphate group contributes to biological recognition or structural stability. Laboratories engaged in therapeutic peptide development may select this reagent when the target product requires native phosphoserine residues without protecting group artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-O-phospho-L-serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.